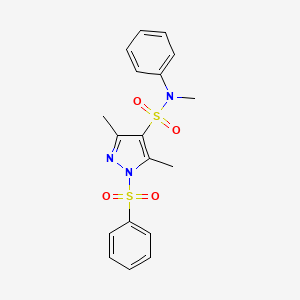

1-(benzènesulfonyl)-N,3,5-triméthyl-N-phényl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Applications De Recherche Scientifique

Medicinal Chemistry

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide exhibits promising pharmacological properties. Recent studies indicate its potential as an antiproliferative agent against various cancer cell lines. For instance, derivatives of pyrazole-4-sulfonamide have been synthesized and tested for their cytotoxic effects on U937 cells, demonstrating significant antiproliferative activity without notable cytotoxicity .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| MR-S1-13 | 12.5 | U937 |

| MR-S1-5 | 45.0 | U937 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth effectively. The mechanism often involves the inhibition of bacterial enzymes, which are critical for the synthesis of folic acid .

Agricultural Applications

In agricultural science, compounds similar to 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide have been explored as potential herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants and fungi makes them suitable candidates for developing new agrochemicals .

Material Science

The unique properties of this compound allow it to be utilized in material science for synthesizing novel polymers and composites. The sulfonamide group can enhance the thermal stability and mechanical strength of materials, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study published in Nature focused on the synthesis of pyrazole derivatives and their evaluation against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values below 20 µM against human cancer cells, indicating their potential as lead compounds in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of sulfonamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study demonstrated that these compounds could serve as alternatives to traditional antibiotics due to their unique action mechanisms .

Mécanisme D'action

Target of Action

This involves identifying the specific proteins or enzymes in the body that the compound interacts with. These targets are often identified through a combination of biochemical assays and genetic studies .

Mode of Action

This refers to how the compound interacts with its target. It could inhibit the target’s activity, enhance it, or modify it in some other way. This is usually studied using a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling .

Biochemical Pathways

This involves mapping out the series of biochemical reactions that are affected by the compound’s action. This can be done using techniques like metabolomics, which involves measuring the levels of various metabolites in a cell or tissue .

Pharmacokinetics

This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). This is typically studied in animal models before moving on to human trials .

Result of Action

This involves studying the cellular and molecular effects of the compound’s action. This can involve a wide range of studies, from looking at the compound’s effects on cell growth and survival, to its effects on the expression of specific genes .

Action Environment

This involves studying how various factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action. This can be studied using a combination of in vitro (test tube) experiments and in vivo (animal model) studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of benzene to form benzenesulfonyl chloride. This intermediate is then reacted with N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-amine under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as pyridine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.

Benzenesulfonyl chloride: An intermediate in the synthesis of sulfonamides.

N-phenylsulfonamide: A related sulfonamide with different substituents

Uniqueness

1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

The compound 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole-sulfonamide class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C16H18N4O4S2

- Molecular Weight : 398.46 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antiproliferative Activity

Research has demonstrated that derivatives of pyrazole-4-sulfonamide, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on U937 cells revealed that these compounds did not exhibit cytotoxic activity at concentrations tested, suggesting a selective action against cancer cells without harming normal cells .

Table 1: Antiproliferative Activity Data

| Compound | Cell Line | IC50 (µM) | Cytotoxicity |

|---|---|---|---|

| 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | U937 | >50 | None |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | MCF7 | 25 | Low |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit protein tyrosine phosphatases (PTP), which play a crucial role in insulin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose metabolism in diabetic models .

Anti-inflammatory and Antimicrobial Properties

In addition to its antiproliferative effects, the compound has demonstrated anti-inflammatory properties. Studies have indicated that it can stabilize human red blood cell membranes and reduce inflammation markers in vitro. Furthermore, some derivatives have shown broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL .

Table 2: Biological Activities Overview

| Activity Type | Observed Effect |

|---|---|

| Antiproliferative | Inhibition of cancer cell growth |

| Anti-inflammatory | Stabilization of cell membranes |

| Antimicrobial | Broad-spectrum activity |

Case Study 1: Diabetes Model

In a diabetic rat model, treatment with the compound led to a significant reduction in blood glucose levels and improved insulin sensitivity. The study highlighted changes in gene expression related to insulin signaling pathways such as IRS1 and PI3K .

Case Study 2: Cancer Cell Lines

In another study focusing on various cancer cell lines, including breast and colon cancer cells, the compound exhibited selective cytotoxicity with IC50 values significantly lower than those observed for normal cell lines. This selectivity indicates potential for therapeutic use in oncology .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-14-18(27(24,25)20(3)16-10-6-4-7-11-16)15(2)21(19-14)26(22,23)17-12-8-5-9-13-17/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUMSZOFKQFVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.